Jatrophane VI

Übersicht

Beschreibung

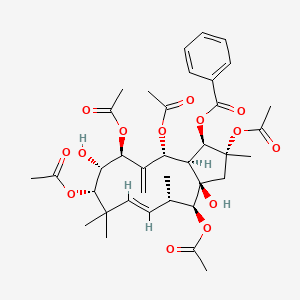

Jatrophane VI is a macrocyclic diterpene compound belonging to the jatrophane family of diterpenoids. These compounds are primarily isolated from plants of the Euphorbiaceae family, particularly from the genus Euphorbia. This compound is known for its complex polyoxygenated polycyclic structure and exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing properties .

Wissenschaftliche Forschungsanwendungen

Jatrophane VI has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Explored for its potential as an anti-cancer agent and its ability to reverse multidrug resistance in cancer cells.

Wirkmechanismus

Target of Action

Jatrophane VI, like other jatrophane diterpenes, is known to target P-glycoprotein , a powerful inhibitor involved in multidrug resistance . P-glycoprotein plays a crucial role in the efflux of drugs from cells, contributing to the resistance of cells to multiple drugs .

Mode of Action

It’s suggested that jatrophane diterpenes might exert their effects byactivating protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

Jatrophane diterpenes are thought to influence several biochemical pathways. They have been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

The bioavailability of jatrophane diterpenes is likely influenced by their interaction with p-glycoprotein, which can efflux drugs from cells and thus impact drug absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities exhibited by jatrophane diterpenes. These compounds have been found to exhibit cytotoxic, antitumor, and antimicrobial activities in vitro . For instance, some jatrophane diterpenes have shown antitumor properties against P338 lymphocytic leukemia and KB carcinoma cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Jatrophane VI plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with P-glycoprotein, where this compound acts as a potent inhibitor . This interaction is significant as P-glycoprotein is involved in multidrug resistance, and inhibiting it can enhance the efficacy of chemotherapeutic agents. Additionally, this compound has been shown to interact with protein kinase C, influencing various cellular processes .

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the phosphoinositide signaling pathway, by interacting with the C1 domain of protein kinase C . This interaction regulates vital cellular processes such as proliferation, survival, motility, and apoptosis. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to P-glycoprotein, inhibiting its function and thereby reversing multidrug resistance . Additionally, it interacts with protein kinase C, leading to the activation of downstream signaling pathways that regulate cell proliferation and apoptosis . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These findings underscore the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and cytotoxic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the need for careful dosage optimization in therapeutic applications to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the lysosomal-autophagy pathway, where this compound has been shown to induce lysosomal biogenesis and activate autophagy . This interaction is significant as it can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound is known to interact with P-glycoprotein, influencing its localization and accumulation within cells . Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Jatrophane VI involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes cyclization reactions to form the macrocyclic ring, followed by various oxidation and reduction steps to introduce the necessary functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in biotechnological methods, such as plant tissue culture and genetic engineering, have made it possible to produce this compound in larger quantities. These methods involve the cultivation of Euphorbia species under controlled conditions to enhance the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Jatrophane VI undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Jatrophane I-V: Other members of the jatrophane family with similar structures but varying functional groups.

Lathyrane: Another class of diterpenoids with a similar macrocyclic structure.

Ingenane: Diterpenoids with a different ring system but comparable biological activities.

Uniqueness: Jatrophane VI stands out due to its specific polyoxygenated polycyclic structure, which imparts unique biological activities. Its ability to reverse multidrug resistance and its potential as an anti-cancer agent make it a compound of significant interest in scientific research .

Eigenschaften

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGPBYYMDKBKJ-OHGSERNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098275 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-90-0 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-([2,2'-Bipyridin]-5-ylmethyl)-2-aminomalonate](/img/no-structure.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)